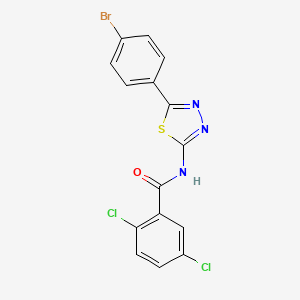
N-(5-(4-溴苯基)-1,3,4-噻二唑-2-基)-2,5-二氯苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide is a useful research compound. Its molecular formula is C15H8BrCl2N3OS and its molecular weight is 429.11. The purity is usually 95%.
BenchChem offers high-quality N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌剂
合成的化合物N-{4-[(4-溴苯基)磺酰基]苯甲酰基}-L-缬氨酸已显示出有希望的抗菌活性。它能有效对抗细菌和真菌菌株,使其成为开发新型抗菌剂的潜在候选药物。 具体来说,它已证明对革兰氏阳性病原体有效,包括由粪肠球菌引起的生物膜相关感染 .
抗氧化特性
抗氧化剂在保护细胞免受氧化损伤方面起着至关重要的作用。化合物N-{4-[(4-溴苯基)磺酰基]苯甲酰基}-L-缬氨酸使用DPPH(1,1-二苯基-2-苦基肼基)、ABTS(2,2'-联氮-双(3-乙基苯并噻唑啉-6-磺酸))和铁还原能力等分析方法对其抗氧化作用进行了评估。 它清除自由基的能力表明其在氧化应激相关疾病中的潜在应用 .
药物设计
该化合物中发现的含有二苯基砜部分的支架在药物设计中具有前景。研究人员可以探索围绕这种核心结构的修饰,以开发新的药物。 计算研究(计算机模拟)可以指导针对特定目标的进一步优化 .
替代毒性测试
毒性评估是药物开发过程中的关键环节。化合物N-{4-[(4-溴苯基)磺酰基]苯甲酰基}-L-缬氨酸使用淡水枝角类动物大型溞进行毒性测试。 这种替代毒性测试方法对于确保潜在药物的安全特征至关重要 .
液晶聚合物
3-(4-溴苯基)-5-(4-羟基苯基)异恶唑: 是合成液晶聚合物的关键中间体。 这些材料在显示技术、传感器以及其他需要有序液晶相的领域得到应用 .
活性药物成分
5-(4-溴苯基)异恶唑: 用作活性药物成分。 其具体应用将取决于配方和治疗背景 .
作用机制
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, affecting their function and leading to a range of biological effects .
Mode of Action
This can result in changes to cellular processes, leading to the observed effects of the compound .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these changes can include alterations in cell growth, differentiation, and survival.
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, as well as factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Similar compounds have been known to induce a range of effects at the molecular and cellular level, including changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide. These factors can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .
生物活性
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural properties, and biological efficacy based on available research findings.
Chemical Structure and Properties
The molecular formula of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide is C15H9BrN3Cl2S with a molecular weight of approximately 378.22 g/mol. The compound features a thiadiazole ring that is known for its pharmacological significance and a dichlorobenzamide moiety that enhances its biological activity.
Structural Characteristics
- Thiadiazole Ring : The presence of the thiadiazole ring contributes to the compound's potential as an antimicrobial and anti-inflammatory agent.
- Bromophenyl Substituent : The 4-bromophenyl group may enhance lipophilicity and biological interactions.
- Dichlorobenzamide Moiety : This structure is often associated with increased biological activity due to the electron-withdrawing effects of chlorine atoms.
Antimicrobial Properties
Research has indicated that derivatives of thiadiazoles exhibit notable antimicrobial activities. For instance, compounds similar to N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide have been shown to possess significant antibacterial and antifungal properties. A study demonstrated that thiadiazole derivatives can inhibit bacterial growth effectively against various strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action can be crucial in managing conditions like arthritis and other inflammatory diseases.
Anticancer Activity
Recent studies have explored the anticancer potential of thiadiazole derivatives. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities related to thiadiazole derivatives:
- Synthesis and Characterization : A study synthesized various thiadiazole derivatives and evaluated their biological activities through in vitro assays. The results indicated that specific substitutions on the thiadiazole ring significantly influenced their antimicrobial potency .
- In Vivo Studies : Animal model studies demonstrated that certain thiadiazole compounds exhibited reduced inflammation markers when administered in models of induced arthritis .
- Structure-Activity Relationship (SAR) : Research has highlighted that modifications on the bromophenyl or dichlorobenzamide portions can enhance or diminish biological activity. For instance, increasing halogenation typically improves lipophilicity and bioavailability .
Data Table: Biological Activity Summary
属性
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrCl2N3OS/c16-9-3-1-8(2-4-9)14-20-21-15(23-14)19-13(22)11-7-10(17)5-6-12(11)18/h1-7H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQIZQYCYBOFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrCl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














